
3-Bromo-4-methyl-1,8-naphthyridine
概要
説明
3-Bromo-4-methyl-1,8-naphthyridine is a heterocyclic compound .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 3-Bromo-4-methyl-1,8-naphthyridine, has been achieved through various methods . One of the common methods is the Friedlander reaction .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-methyl-1,8-naphthyridine consists of a fused system of two pyridine rings . The InChI code for this compound is1S/C9H7BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 . Chemical Reactions Analysis
The Friedlander reaction is a key chemical reaction involved in the synthesis of 1,8-naphthyridines . This reaction involves the condensation of 2-aminobenzylamine and a carbonyl compound to form a quinoline .Physical And Chemical Properties Analysis
3-Bromo-4-methyl-1,8-naphthyridine is a solid substance . It has a molecular weight of 223.07 .科学的研究の応用
Chemical Reactions and Properties
Chemical Behavior with Potassium Amide
3-Bromo-4-methyl-1,8-naphthyridine reacts with potassium amide in liquid ammonia, leading to the formation of 3,4-didehydro-1,8-naphthyridine. This reaction is similar to those observed with other naphthyridine derivatives (Plas, Woźniak, & Veldhuizen, 2010).
Synthesis of Derivatives
3-Bromo-4-methyl-1,8-naphthyridine has been used in the synthesis of various 1,8-naphthyridine derivatives. These derivatives exhibit a range of biological activities, including antibacterial and antiviral properties (Hawes & Wibberley, 1967).
Biological and Pharmacological Applications
Antimalarial Activity
Derivatives of 3-Bromo-4-methyl-1,8-naphthyridine, such as N4-substituted 7-bromo-1,5-naphthyridin-4-amines, have shown significant antimalarial activity. These compounds were synthesized through a series of nucleophilic replacements and exhibited potent effects against Plasmodium vinckei vinckei (Barlin & Tan, 1985).
Inhibition of Efflux Pumps in Bacteria
Certain 1,8-naphthyridine derivatives, including those related to 3-Bromo-4-methyl-1,8-naphthyridine, have been investigated for their ability to inhibit efflux pumps in multiresistant Staphylococcus aureus strains. These studies aim to combat antibiotic resistance in bacteria (Oliveira-Tintino et al., 2020).
Broad Spectrum of Biological Activities
1,8-Naphthyridine derivatives, including 3-Bromo-4-methyl-1,8-naphthyridine, have demonstrated a wide range of biological properties. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Additionally, they show potential in treating neurological disorders and other conditions (Madaan et al., 2015).
Safety and Hazards
将来の方向性
作用機序
Target of Action
3-Bromo-4-methyl-1,8-naphthyridine is a derivative of the 1,8-naphthyridines class of compounds . This class of compounds has been found to exhibit diverse biological activities and photochemical properties . .
Mode of Action
It’s known that 1,8-naphthyridines interact with their targets through various mechanisms, which can lead to changes in cellular processes . The specific interactions of 3-Bromo-4-methyl-1,8-naphthyridine with its targets remain to be elucidated.
Biochemical Pathways
1,8-naphthyridines, in general, have been found to influence a variety of biological pathways due to their diverse biological activities .
Result of Action
1,8-naphthyridines have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
特性
IUPAC Name |
3-bromo-4-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZALCOKNIMKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-1,8-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



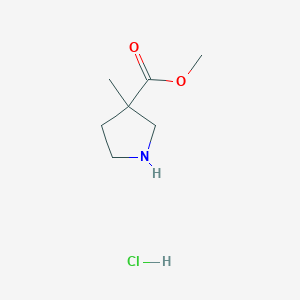
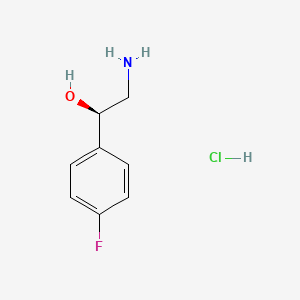
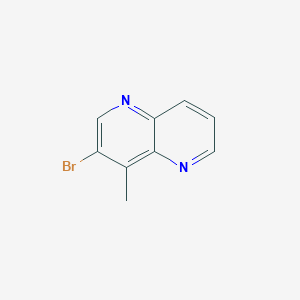
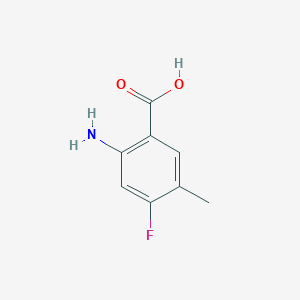
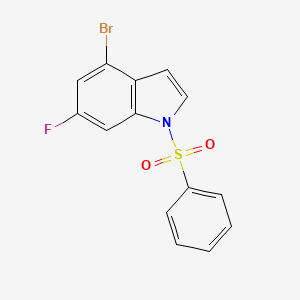
![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)
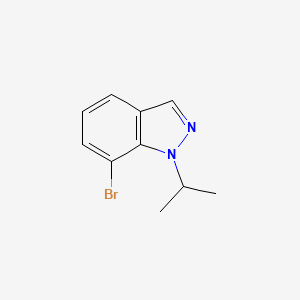
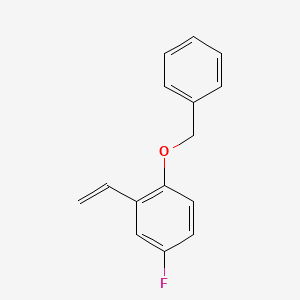
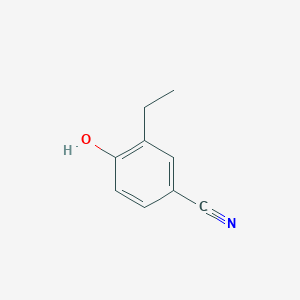

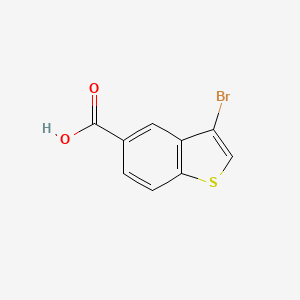

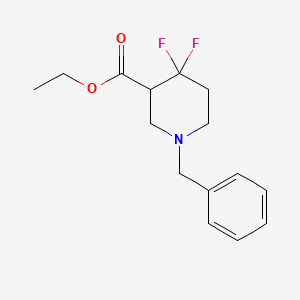
![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)